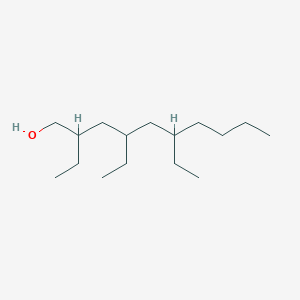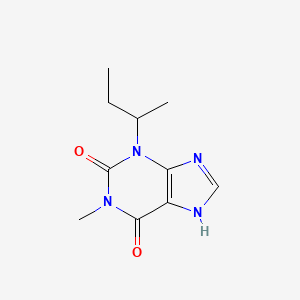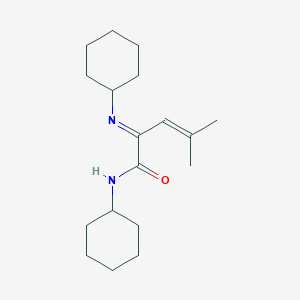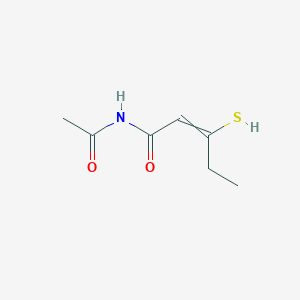![molecular formula C13H15NO2S B14381772 2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 88683-33-4](/img/structure/B14381772.png)
2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is an organic compound with a unique structure that includes a sulfanyl group attached to an isoindole dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with a sulfanyl reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in an organic solvent such as dichloromethane, with a base like triethylamine, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
科学研究应用
2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The isoindole core can interact with various biological pathways, potentially affecting cell signaling and gene expression.
相似化合物的比较
Similar Compounds
2-[(3-Methylbutyl)sulfanyl]-1H-3,1-benzimidazol-3-ium: Similar structure but with a benzimidazole core.
4-[(3-Methylbutyl)sulfanyl]-1,2-dithiolane: Contains a dithiolane ring instead of an isoindole dione.
Uniqueness
2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
88683-33-4 |
|---|---|
分子式 |
C13H15NO2S |
分子量 |
249.33 g/mol |
IUPAC 名称 |
2-(3-methylbutylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H15NO2S/c1-9(2)7-8-17-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
MUCPBQVDXBZFEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCSN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)

![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)



